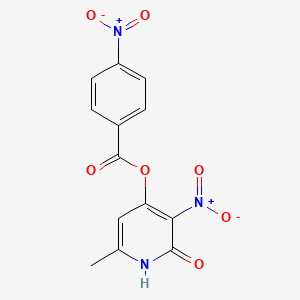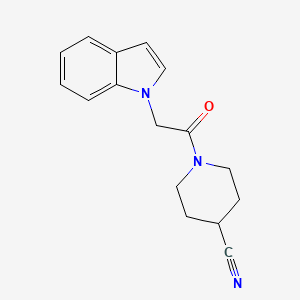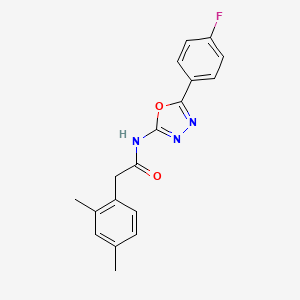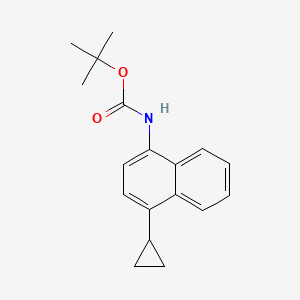
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate” is a chemical compound. It has been mentioned in the context of molecular simulation methods used for a description of an arrangement of intercalated molecules .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
While specific chemical reactions involving “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate” are not available, related compounds have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- X-ray Mapping and Crystal Structure Determination : The determination of crystal structures using powder diffraction techniques offers insights into molecular arrangements, such as the planarity of conjugated systems and intramolecular interactions. For example, studies on similar heterocyclic compounds revealed detailed molecular arrangements and interactions within crystals, providing a basis for understanding molecular behavior in solid states (Rybakov et al., 2001).
Molecular Complexation and Design
- Molecular Complexation for Nonlinear Optics : Research into molecular complexes formed between heterocycles and other components has shown significant potential in designing materials for nonlinear optical applications. The orientation and arrangement of molecules can be strategically manipulated to enhance material properties, such as second harmonic generation efficiency (Muthuraman et al., 2001).
Synthesis of Novel Compounds
- Cycloaddition Reactions : Isonitrosoflavanone derivatives have been used to synthesize novel compounds through cycloaddition reactions with Schiff bases and heteroaromatic rings. These reactions lead to the formation of new structures with potential chemical and biological applications (Katritzky et al., 1980).
Luminescent Properties and Materials Science
- Luminescent Properties of Lanthanide Complexes : Studies on lanthanide complexes with substituted pyridines have explored their structural and photophysical properties. These complexes exhibit specific luminescent properties, making them suitable for applications in material science and as luminescent markers (Petoud et al., 1997).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Polyimides : The synthesis of novel polyimides using aromatic dianhydride monomers, including those related to nitrobenzoate derivatives, has led to the development of materials with excellent thermal stability, mechanical properties, and low dielectric constants. Such materials have potential applications in electronics and aerospace industries (Wang et al., 2006).
Environmental and Health Applications
- Photochemical Generation of Nitric Oxide : Research on nitrobenzoate derivatives has shown their potential in generating nitric oxide under visible light. This property could be harnessed for medical applications, such as developing new types of nitric oxide donors with controlled release mechanisms (Fukuhara et al., 2001).
Propiedades
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O7/c1-7-6-10(11(16(21)22)12(17)14-7)23-13(18)8-2-4-9(5-3-8)15(19)20/h2-6H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQITYQYYDKOXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2612572.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)
![Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-](/img/structure/B2612577.png)
![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)
![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](/img/structure/B2612580.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2612587.png)

![3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B2612589.png)
